![molecular formula C15H13N3O2S B2712136 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034463-47-1](/img/structure/B2712136.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
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Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as Furan-Pyrazinyl Acetamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis Techniques
A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis method. This process involves 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. This synthesis technique offers good yields, environmental friendliness, a straightforward protocol, short reaction times, and mild reaction conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity. This study synthesized and characterized two pyrazole-acetamide derivatives and their coordination complexes, revealing their potential as antioxidants through various assays (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Chemical Properties
The reactivity of 2-substituted furo[2,3-b]pyrazines and thieno[2,3-b]pyrazines towards several electrophilic reagents was studied, revealing their chemical properties and potential applications. This research highlights the compounds' reactivity, providing a basis for further applications in various fields (Kruse, Timmermans, Van Der Laken, & Den Gen, 1978).
Antimicrobial Activity
Chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, were synthesized and demonstrated significant antimicrobial activity. This study showcases the potential of these compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Crystal Packing Influence
Research on N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide explored the effect of an increase in aromaticity from furan to thiophene on crystal packing. This study provides insights into how heteroatom substitution influences supramolecular architecture, which is crucial for the design of materials with specific properties (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(9-11-3-2-8-21-11)18-10-12-15(17-6-5-16-12)13-4-1-7-20-13/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSFPRAKDJHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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